molecular formula C11H6ClF3N2OS B11020449 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11020449
M. Wt: 306.69 g/mol
InChI Key: OBIQVWAFMVAKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluorophenyl Group: This step involves a nucleophilic substitution reaction where the trifluorophenyl group is introduced using a suitable trifluorophenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl group could yield a carboxylic acid derivative, while substitution of the chlorine atom could yield various substituted thiazole derivatives.

Scientific Research Applications

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool compound in biological studies.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive thiazole derivatives.

    Industry: May be used in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methyl-N-phenyl-1,3-thiazole-4-carboxamide: Lacks the trifluorophenyl group, which may affect its biological activity.

    2-chloro-5-methyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide: Contains a single fluorine atom, which may result in different pharmacokinetic properties.

Uniqueness

The presence of the trifluorophenyl group in 2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and binding affinity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H6ClF3N2OS

Molecular Weight

306.69 g/mol

IUPAC Name

2-chloro-5-methyl-N-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H6ClF3N2OS/c1-4-9(17-11(12)19-4)10(18)16-5-2-6(13)8(15)7(14)3-5/h2-3H,1H3,(H,16,18)

InChI Key

OBIQVWAFMVAKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.